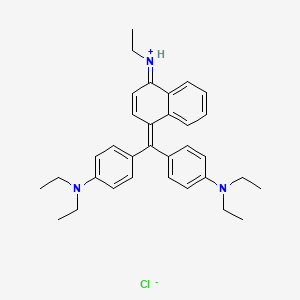

C33H40ClN3

Description

Overview of Basic Blue 7 as a Triarylmethane Dye

Basic Blue 7 is chemically classified as a triarylmethane colorant. cir-safety.orgewg.orgcir-safety.org Triarylmethane dyes, as a class, are known for their brilliant shades, high tinctorial strength, and cost-effectiveness, although they traditionally exhibit limitations in fastness properties, particularly concerning light and washing. sci-hub.st However, modifications and applications on specific substrates, such as polyacrylonitrile (B21495) fibers, have shown improved fastness characteristics. sci-hub.sticrc.ac.ir The molecular formula of Basic Blue 7 is C₃₃H₄₀ClN₃, with a molecular weight of approximately 514.14 g/mol . chemimpex.comworlddyevariety.comchemicalbook.comcosmochemistryindia.comtcichemicals.comlgcstandards.comaatbio.com It typically appears as a reddish-blue or dark blue powder or crystals and is soluble in water and ethanol (B145695). cir-safety.orgchemicalland21.comtechemi.comtcichemicals.com

Contextualization within Cationic Dye Chemistry

As a cationic dye, Basic Blue 7 carries a positive electrical charge, enabling it to bind effectively with anionic (negatively charged) substrates. chemimpex.comchemicalland21.comcosmochemistryindia.comtiankunchemical.comchinainterdyes.comchemicalbook.com Cationic dyes are essential for dyeing synthetic fibers like polyacrylonitrile (acrylic), as well as natural fibers such as wool and silk, where bright and deep colors are desired. chemicalland21.comchinainterdyes.comruntuchem.com These dyes are characterized by their water solubility and the presence of an onium group, often a quaternary ammonium (B1175870) ion, which forms a salt with an acid. chemicalland21.comchemicalbook.com Cationic dyes are further categorized based on their application performance and chemical structure, including isolated and conjugated types, each offering distinct properties in terms of color brightness, fastness, and dyeing behavior. tiankunchemical.comchinainterdyes.comruntuchem.comcolorfuldyes.com

Significance of Basic Blue 7 in Diverse Research Fields

The versatility of Basic Blue 7 has led to its application and study across several research domains.

Textile Science and Dyeing Processes

Basic Blue 7 is extensively utilized in the textile industry for imparting vibrant blue shades to various fibers, including cotton, silk, wool, and acrylics. cir-safety.orgchemimpex.comtechemi.comcosmochemistryindia.comemperordye.com Its chemical structure facilitates strong binding to fibers, contributing to good colorfastness and durability. chemimpex.com When dyeing acrylic fibers, Basic Blue 7 demonstrates moderate fastness properties, with light fastness rated at grade 2, soaping fastness at grade 4, perspiration fastness at grade 4, and ironing fastness at grade 4-5. emperordye.com For wool, the light fastness is grade 1 and soaping fastness is grade 2, while for cotton using a tannin mordant, light fastness is grade 1, with good staining fastness to soaping (grade 4) and perspiration (grade 4). emperordye.com While triarylmethane dyes generally have lower fastness on natural fibers compared to other dye classes, their performance on acrylic fibers is notably improved. sci-hub.sticrc.ac.ir

Biological Staining and Microscopy

In biological research, Basic Blue 7 serves as a valuable staining agent in histology and microbiology. chemimpex.com Its ability to bind to cellular structures enhances their visibility under microscopy, aiding in the detailed examination of biological specimens. chemimpex.com It is employed in various staining techniques, including the Wright stain for blood cells, providing crucial contrast for cellular component identification. techemi.comtechemi.com More recently, Basic Blue 7 has been introduced as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI). nih.gov Its water solubility allows for straightforward sample preparation, akin to classical histological staining methods, and it offers advantages such as low background signals and high signal intensities for lipid classes, making it suitable for high-spatial-resolution MSI experiments. nih.gov Furthermore, Basic Blue 7 can function as a pH indicator, changing color within specific pH ranges. techemi.comtechemi.com

Emerging Applications in Materials Science and Optoelectronics

Research into Basic Blue 7 extends to materials science and optoelectronics. Studies have investigated its incorporation into polymer films, such as polyvinyl alcohol (PVA), to explore its third-order nonlinear optical (NLO) properties. researchgate.netresearchgate.net These dye-doped films have demonstrated potential for applications in photonic devices, including optical limiting, due to their nonlinear absorption and refraction characteristics. researchgate.net The dye's fluorescence emission and NLO switching behavior are key attributes for these advanced material applications. researchgate.net Additionally, Basic Blue 7 has been researched for its photodynamic activity, showing cytotoxic effects on human leukemic cell lines (K-562 and TF-1) upon photoirradiation. cir-safety.orgchemicalland21.com These studies have explored its potential in photodynamic therapy, investigating cell survival rates at various concentrations and its effects on peripheral blood cells. cir-safety.org

Historical Perspectives and Evolution of Research on Basic Blue 7

Triarylmethane dyes represent one of the earliest classes of synthetic dyes, with a history dating back to the mid-19th century. sci-hub.st The development of acrylic fibers in the mid-20th century led to a resurgence of interest in triarylmethane dyes, as they exhibited surprisingly good fastness properties on these synthetic substrates compared to natural fibers. sci-hub.sticrc.ac.ir While their use on natural textiles has diminished with the advent of more robust dye classes, research continues to explore their potential in novel applications. sci-hub.st In the cosmetic industry, regulatory bodies have reviewed Basic Blue 7; a 2000 opinion suggested safe use in hair tinting at a limited concentration, though it also flagged potential as a contact allergen. cir-safety.orgcir-safety.org More contemporary research has focused on its utility in advanced fields like mass spectrometry imaging and optoelectronics, highlighting an evolution in the scientific inquiry surrounding this dye. nih.govresearchgate.net

Structure

2D Structure

Propriétés

Numéro CAS |

2390-60-5 |

|---|---|

Formule moléculaire |

C33H40ClN3 |

Poids moléculaire |

514.1 g/mol |

Nom IUPAC |

4-[[4-(diethylamino)phenyl]-(4-ethyliminonaphthalen-1-ylidene)methyl]-N,N-diethylaniline;hydrochloride |

InChI |

InChI=1S/C33H39N3.ClH/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;/h11-24H,6-10H2,1-5H3;1H |

Clé InChI |

ROVRRJSRRSGUOL-UHFFFAOYSA-N |

SMILES canonique |

CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[Cl-] |

Autres numéros CAS |

2390-60-5 |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Synonymes |

VB-BO Victoria blue BO |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Basic Blue 7 and Analogues

Investigation of Novel Catalytic Oxidation Reactions

Traditional methods for synthesizing triarylmethane dyes often involve the condensation of aromatic amines with aldehydes or ketones to form a colorless leuco base, followed by oxidation using heavy metal-based oxidants such as lead dioxide, manganese dioxide, or alkali dichromates sci-hub.stnih.gov. Modern research aims to replace these environmentally detrimental reagents with more sustainable catalytic systems.

Water-Phase Synthesis with Polyoxometalate Catalysts

A significant advancement in this area involves the development of catalytic oxidation reactions in aqueous media, utilizing polyoxometalates (POMs) as catalysts. One notable study demonstrated the synthesis of Acid Blue 7 (a related triarylmethane dye) from its leuco precursor using a catalyst prepared by mixing silicotungstic acid (a POM) with copper oxide (CuO) nih.govmdpi.comresearchgate.netnih.gov. This system operates effectively in water, offering a greener alternative to organic solvents and hazardous oxidants nih.govmdpi.comresearchgate.netnih.gov. The reaction proceeds efficiently at 95 °C for approximately 45 minutes, yielding the desired dye mdpi.comresearchgate.net. This approach highlights the potential of POMs in facilitating dye synthesis under milder, more sustainable conditions.

Application of Aqueous Hydrogen Peroxide as Oxidizing Agent

Complementary to the use of POM catalysts, the application of aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent represents a key development in green chemistry for dye synthesis nih.govmdpi.com. Hydrogen peroxide is favored for its high oxidation potential and its decomposition products being benign (water and oxygen) nih.govmdpi.comscirp.orgdicp.ac.cn. In the catalytic system employing CuO/Silicotungstic Acid, H₂O₂ acts as the primary oxidant, driving the conversion of the leuco acid to the final dye product mdpi.comresearchgate.netnih.gov. The proposed mechanism involves the generation of hydroxyl radicals from H₂O₂, which then attack the leuco substrate mdpi.comresearchgate.net. This combination of POM catalysis and H₂O₂ oxidation offers a robust and environmentally conscious route for triarylmethane dye production.

Exploration of Metal-Free Oxidative Coupling Pathways

The drive towards sustainable synthesis also encompasses the development of metal-free oxidative coupling reactions. While direct examples for Basic Blue 7 are less documented in the reviewed literature, related research on triarylmethane dye precursors illustrates these principles. For instance, a metal-free method has been reported for the synthesis of 4,4'-diaminotriarylmethanes (DTMs), which are precursors to blue dyes, involving the condensation of benzylamines with N,N-dimethylaniline derivatives. This process utilizes organic co-oxidants like 4,6-dihydroxysalicylic acid and N-iodosuccinimide, thereby avoiding the use of transition metals nih.gov. Such pathways demonstrate the potential for developing entirely metal-free synthetic routes for key dye intermediates, contributing to greener chemical manufacturing.

Analysis of Reaction Intermediates and Mechanistic Pathways

Understanding the detailed reaction mechanism is crucial for optimizing synthetic routes and identifying potential side reactions. In the catalytic oxidation of leuco acids using H₂O₂ and POM catalysts, the proposed mechanism involves the generation of hydroxyl radicals that initiate the oxidation process mdpi.comresearchgate.net. These radicals are believed to attack the leuco substrate, leading to radical intermediates, followed by dehydroxylation to form the dye. However, direct detection and characterization of these specific intermediates in the synthesis of Acid Blue 7 using this system have remained under investigation mdpi.comresearchgate.net. Advanced analytical techniques, such as mass spectrometry (MS), are vital for identifying transient species and elucidating complex reaction pathways in organic synthesis nih.govrsc.org.

Scale-Up Considerations and Process Optimization for Industrial Synthesis

Translating laboratory-scale synthetic methods to industrial production requires careful consideration of scale-up parameters and process optimization. The catalytic oxidation method using CuO/Silicotungstic Acid has been demonstrated to be viable for a 10 g-scale synthesis mdpi.comresearchgate.netnih.gov. For larger-scale production, challenges such as controlled addition of reagents and extended reaction times may arise, necessitating further optimization mdpi.comresearchgate.net.

General strategies for process optimization and scale-up include:

Design of Experiments (DoE): Statistical methods like DoE allow for the systematic investigation of multiple reaction parameters (e.g., temperature, concentration, time) to identify optimal conditions efficiently acs.orgwhiterose.ac.uk.

Continuous Flow Chemistry: Utilizing microreactors or flow systems offers enhanced control over reaction parameters, improved heat and mass transfer, increased safety, and greater reproducibility, facilitating smoother scale-up uva.nlru.nlacs.org.

Automated Optimization: Robotic platforms and machine learning algorithms can automate the optimization process, accelerating the discovery of optimal conditions and enabling rapid scale-up uva.nl.

Kinetic Modeling: Developing kinetic models based on mechanistic understanding can predict reaction behavior at different scales and aid in process design acs.org.

Computational Approaches in Synthesis Design

Computational chemistry plays an increasingly important role in modern synthesis design by predicting molecular properties, reaction pathways, and catalytic activities. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to design novel dyes with tailored optical and electrochemical properties, guiding experimental efforts nih.govacs.org. Computational planning algorithms can also map out synthetic routes and explore potential degradation pathways for chemical feedstocks, contributing to the design of more efficient and sustainable processes icm.edu.pl. While specific computational studies for Basic Blue 7 synthesis are not extensively detailed in the reviewed literature, these general approaches are instrumental in advancing the field of dye synthesis.

Spectroscopic and Advanced Analytical Characterization of Basic Blue 7

Ultraviolet-Visible Spectroscopy for Concentration and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of Basic Blue 7, leveraging its chromophoric properties. The dye exhibits characteristic absorption maxima (λmax) in the UV-Vis spectrum, which are indicative of its electronic transitions. Studies have reported λmax values for Basic Blue 7 in aqueous solutions, with one source indicating a λmax around 619 nm chemicalbook.com. Another study noted a λmax in ethanol (B145695) at approximately 610 nm nih.gov. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is critical for accurate concentration determination. For Basic Blue 7, molar absorptivities have been reported in the range of 6.1 x 10⁴ M⁻¹cm⁻¹ researchgate.net. These values, along with the Beer-Lambert law, allow for precise quantification of the dye in solutions. Furthermore, UV-Vis spectroscopy can be employed to assess the purity of Basic Blue 7 by detecting the presence of impurities that absorb at different wavelengths or by observing deviations from the expected spectral shape nih.govlibretexts.org.

| Parameter | Value (Typical) | Unit | Notes | Source |

| λmax (in water) | 619 | nm | Wavelength of maximum absorbance | chemicalbook.com |

| λmax (in ethanol) | 610 | nm | Wavelength of maximum absorbance | nih.gov |

| Molar Absorptivity | 6.1 x 10⁴ | M⁻¹cm⁻¹ | Indicates light absorption strength | researchgate.net |

| Absorbance (E¹%₁cm) | min. 1100 | (H₂O) | For a 1% solution, 1 cm path length | tcichemicals.com |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Identification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components within a mixture, making it highly valuable for monitoring reactions involving Basic Blue 7 and identifying its related products or impurities. HPLC methods typically involve a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water, often with buffer additives) to achieve separation based on differential interactions libretexts.orgthermofisher.com. Basic Blue 7 exhibits a characteristic retention time under specific chromatographic conditions, which can be used for its identification nih.govelementlabsolutions.com. For instance, a retention time of approximately 8.5 minutes has been reported for Basic Blue 7 under certain HPLC configurations nih.gov. HPLC is also crucial for assessing the purity of synthesized Basic Blue 7 by separating it from starting materials, intermediates, and by-products. This is particularly important in reaction monitoring, where changes in peak areas over time can indicate the progress of a synthesis or degradation process nih.govlibretexts.org.

| Parameter | Value (Typical) | Unit | Notes | Source |

| Column Type | C18 | - | Common stationary phase for reversed-phase HPLC | libretexts.orgthermofisher.com |

| Mobile Phase | Acetonitrile/Water | % | Often used in gradient elution for dye separation | libretexts.orgjfda-online.com |

| Retention Time | 8.5 | minutes | Time between injection and peak maximum for Basic Blue 7 under specific conditions | nih.gov |

| Purity Assessment | Peak Purity | - | HPLC coupled with DAD/MS can assess purity by analyzing peak shape and spectral data | nih.govlibretexts.org |

Mass Spectrometry (MS) for Intermediate Product Elucidation in Degradation Studies

Mass Spectrometry (MS) plays a critical role in identifying the molecular weight and fragmentation patterns of Basic Blue 7 and its degradation products, which is essential for understanding decomposition pathways researchgate.netimist.ma. By analyzing the mass-to-charge ratio (m/z) of ions, MS can confirm the molecular formula of the parent compound and identify the masses of intermediate products formed during degradation processes, such as oxidation, hydrolysis, or photolysis researchgate.netmdpi.comlibretexts.org. For example, MS can detect the molecular ion peak corresponding to the cation of Basic Blue 7, providing its exact mass imist.ma. In degradation studies, MS is used to identify specific breakdown products by analyzing their unique fragmentation patterns, which arise from the cleavage of chemical bonds within the molecule researchgate.netmdpi.comlibretexts.org. This information is vital for elucidating the mechanisms of dye degradation under various environmental or chemical stresses researchgate.netimist.malibretexts.orgnih.govmdpi.combohrium.com.

Molecular Ion Peak: MS can determine the precise molecular weight of Basic Blue 7 by identifying its molecular ion peak imist.ma.

Fragmentation Patterns: The fragmentation of Basic Blue 7 under ionization conditions provides structural information, aiding in the identification of functional groups and molecular substructures imist.mamdpi.com.

Degradation Product Identification: By comparing the mass spectra of aged samples or samples subjected to degradation conditions with that of the pure compound, intermediate products can be identified based on their distinct m/z values and fragmentation profiles researchgate.netmdpi.comlibretexts.orgmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: Provides information on proton environments, chemical shifts typically range from 0-12 ppm, with aromatic protons appearing downfield fujifilm.comacdlabs.com.

¹³C NMR: Identifies different carbon environments, with aromatic carbons typically resonating between 100-160 ppm imist.mafujifilm.com.

Structural Confirmation: The combination of ¹H and ¹³C NMR data allows for the complete elucidation and verification of the molecular structure of Basic Blue 7 chemicalbook.comfujifilm.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in Basic Blue 7 by analyzing the absorption of infrared radiation at specific wavenumbers. The IR spectrum is divided into a functional group region (typically 4000-1200 cm⁻¹) and a fingerprint region (1200-600 cm⁻¹) libretexts.orgcopbela.orgmsu.eduscribd.com. Basic Blue 7, as a triphenylmethane (B1682552) dye, is expected to exhibit characteristic absorption bands corresponding to its aromatic rings, amino groups, and alkyl substituents libretexts.orgtcichemicals.com. Typical absorption bands include C-H stretching vibrations (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), C=C and C=N stretching within aromatic and heterocyclic rings (around 1500-1600 cm⁻¹), and C-N stretching vibrations (around 1250-1350 cm⁻¹) libretexts.orgcopbela.orgtcichemicals.com. The fingerprint region provides a unique pattern for the molecule, aiding in its identification libretexts.orgscribd.com.

| Functional Group / Bond | Typical Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| Aromatic C-H Stretch | 3000-3100 | Medium | Indicates presence of aromatic rings | libretexts.org |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Indicates presence of alkyl groups | libretexts.orgmsu.edu |

| C=C / C=N Stretch | 1500-1600 | Strong | Aromatic ring vibrations, imine bonds | libretexts.orgtcichemicals.com |

| C-N Stretch | 1250-1350 | Strong | Indicates amine functional groups | copbela.orgtcichemicals.com |

| C-H Bending | 1350-1470 | Medium | CH₃ and CH₂ bending | libretexts.org |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is employed to determine the crystalline nature of Basic Blue 7 and to elucidate its crystal structure, including lattice parameters and space group symmetry libretexts.orgresearchgate.netbeloit.edunumberanalytics.com. For solid samples, XRD patterns provide information about the arrangement of atoms in the crystal lattice, which influences physical properties such as solubility, stability, and melting point libretexts.orgbeloit.edunumberanalytics.comintertek.com. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the crystalline phase and confirm the structural integrity of the bulk material libretexts.orgresearchgate.netnumberanalytics.com. While specific XRD data for Basic Blue 7 is not detailed in the provided search results, the technique is standard for characterizing the solid-state properties of crystalline organic compounds libretexts.orgresearchgate.netintertek.com.

Crystallinity: XRD confirms whether Basic Blue 7 exists in a crystalline or amorphous form.

Lattice Parameters: If crystalline, XRD can determine unit cell dimensions (a, b, c, α, β, γ) researchgate.net.

Phase Identification: XRD patterns can be compared to databases to identify specific crystalline phases or polymorphs beloit.eduintertek.com.

Scanning Electron Microscopy (SEM) for Morphological Characterization of Related Materials

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle size distribution of materials, including dyes like Basic Blue 7 nih.govimist.matcichemicals.comintertek.comoxinst.comcopernicus.org. SEM provides high-resolution images of the sample's surface topography, revealing details about particle shape, size, and aggregation state nih.govtcichemicals.comoxinst.comcopernicus.org. For Basic Blue 7, SEM analysis can characterize the physical form of the dye powder, whether it appears as crystalline needles, amorphous aggregates, or other distinct morphologies imist.matcichemicals.com. This morphological information is important as it can influence properties such as dissolution rate, flowability, and application performance intertek.com. SEM can also be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) to provide elemental composition analysis of the observed particles nih.govintertek.com.

| Technique | Information Provided | Application to Basic Blue 7 (Related Materials) | Source |

| SEM | Surface morphology, particle shape, particle size | Visualizing dye particles, assessing aggregation | nih.govimist.matcichemicals.comoxinst.com |

| SEM-EDX | Elemental composition of particles | Confirming elemental makeup of dye particles | nih.govintertek.com |

Compound Name List

Basic Blue 7

C.I. Basic Blue 7

Victoria Blue B

Victoria Pure Blue BO

Astrazon Blue B

C.I. 42595

Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within a material rsc.orgsemanticscholar.orgmdpi.comthermofisher.comintertek.comuobaghdad.edu.iqlibretexts.org. The technique operates by irradiating a material's surface with X-rays, causing the ejection of photoelectrons. By measuring the kinetic energy of these emitted electrons, XPS can determine their binding energies within the parent atom, which are characteristic of the specific element and its chemical environment rsc.orgthermofisher.comlibretexts.org. This surface selectivity, probing the top 1–10 nanometers of a material, makes XPS invaluable for understanding surface chemistry, identifying contaminants, and characterizing thin films and coatings semanticscholar.orgmdpi.comintertek.comuobaghdad.edu.iq.

Basic Blue 7 is classified as a triarylmethane dye semanticscholar.orgmdpi.comresearchgate.netresearchgate.net. Such organic compounds are often analyzed using XPS to understand their surface composition and how they interact with other materials. For a dye like Basic Blue 7, an XPS analysis would typically reveal the presence and relative abundance of its constituent elements, which, based on its chemical formula (C33H40ClN3) hpc-standards.com, would be expected to include carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). Furthermore, XPS can differentiate between various chemical states and oxidation states of these elements, providing insights into the molecular structure and bonding at the surface rsc.orgsemanticscholar.orgthermofisher.comlibretexts.org.

While XPS is a powerful tool for material characterization, specific, detailed experimental XPS data, including atomic percentages and binding energies for the elemental composition of pure Basic Blue 7, was not found within the provided search results. One study utilized XPS in conjunction with other analyses for membranes used in water purification, which involved the adsorption of Basic Blue 7 (BB7). In this context, XPS analysis of the modified membrane indicated the presence of elements such as Carbon (C), Oxygen (O), Nitrogen (N), Sodium (Na), and Chlorine (Cl) on the membrane's surface cdmf.org.br. However, this data reflects the composition of the adsorbent material after interaction with the dye, rather than the direct elemental composition of Basic Blue 7 itself.

Due to the absence of specific experimental XPS data for Basic Blue 7 in the provided sources, a data table detailing its elemental composition and binding energies cannot be generated. Nonetheless, XPS remains a critical technique for elucidating the surface chemistry and elemental makeup of dyes and related materials.

Compound Names Mentioned:

| Compound Name | Common Name |

|---|

Advanced Studies on the Interactions of Basic Blue 7 with Biological Systems

Investigations into Photodynamic Induced Cytotoxicity

Mechanisms of Cell Survival AssessmentTo quantify the impact of Basic Blue 7-mediated photodynamic therapy on cell viability, standard laboratory techniques are employed. Propidium (B1200493) Iodide (PI) staining in conjunction with flow cytometry is a widely used method for assessing cell survival and deathcir-safety.orgcir-safety.orgbio-rad-antibodies.comnih.govrndsystems.comthermofisher.combiocompare.com. In this approach, PI, a membrane-impermeant dye, enters cells with compromised plasma membranes and intercalates into DNA, leading to fluorescencebio-rad-antibodies.comrndsystems.comthermofisher.combiocompare.com. Live cells with intact membranes typically exclude PI. Flow cytometry then allows for the quantitative analysis of PI-positive (dead) cells within the populationcir-safety.orgcir-safety.orgbio-rad-antibodies.comnih.govrndsystems.comthermofisher.combiocompare.com. This methodology has been instrumental in determining the concentration-dependent cell killing observed with Basic Blue 7 under light exposurecir-safety.orgcir-safety.org.

Data Table 1: Photodynamic Cytotoxicity of Basic Blue 7 on Leukemic Cell Lines

| Cell Line | Concentration (M) | Light Source | Wavelength (nm) | Cell Killing (%) |

| K-52 | 5 x 10⁻⁸ | White Light | 530-650 | ~75% |

| K-52 | 1 x 10⁻⁷ | White Light | 530-650 | >99% |

| TF-1 | 5 x 10⁻⁸ | White Light | 530-650 | ~75% |

| TF-1 | 1 x 10⁻⁷ | White Light | 530-650 | >99% |

Data Table 2: Photodynamic Effects of Basic Blue 7 on Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type (PBMC) | Concentration (M) | Wavelength (nm) | Irradiation Time (min) | % PI-Positive Cells |

| Monocytes | 1 x 10⁻⁹ - 1 x 10⁻⁷ | 550-650 | 30 | High |

| Monocytes | 1 x 10⁻⁹ - 1 x 10⁻⁷ | 550-650 | 60 | High |

| Monocytes | 1 x 10⁻⁹ - 1 x 10⁻⁷ | 550-650 | 120 | High |

| Lymphocytes | 1 x 10⁻⁹ - 1 x 10⁻⁷ | 550-650 | 30 | 12% |

| Lymphocytes | 1 x 10⁻⁹ - 1 x 10⁻⁷ | 550-650 | 60 | 12% |

| Lymphocytes | 1 x 10⁻⁹ - 1 x 10⁻⁷ | 550-650 | 120 | 12% |

Molecular Mechanisms of Interaction with Cellular Components

Understanding how Basic Blue 7 interacts with cellular components at a molecular level is crucial for elucidating its biological effects.

Interactions with Lipid MembranesThe interaction of Basic Blue 7 with lipid membranes has not been extensively detailed in the available research. While general studies explore how various water-soluble dyes can interact with lipid bilayers, influencing cellular processes or yielding misleading signals, specific investigations into Basic Blue 7's behavior within or on lipid membranes are not prominent in the examined permitted sources.

Basic Blue 7 exhibits photodynamic cytotoxic effects, particularly on leukemic cell lines such as K-52 and TF-1, with its efficacy influenced by light parameters. Cell survival is effectively assessed using propidium iodide staining and flow cytometry. While its role in photodynamic therapy is a subject of study, detailed molecular mechanisms of interaction with specific cellular components like mitochondria and lipid membranes require further investigation based on the available permitted scientific literature.

Structural Damage and Pore Formation in Vesicles

Studies involving photosensitizing dyes, such as Methylene (B1212753) Blue (MB), which shares structural similarities with Basic Blue 7, have demonstrated their capacity to induce structural damage and pore formation in lipid vesicles. Upon photoexcitation, these dyes can generate reactive oxygen species (ROS) that lead to lipid peroxidation nih.govnih.gov. This process involves the oxidation of lipid chains, causing molecular reorientation and an increase in the area per lipid. Such alterations weaken the lateral interactions between lipid headgroups, creating defects within the lipid bilayer. These defects can manifest as transient hydrophilic pores, allowing the passage of small molecules and ions across the membrane nih.gov. The rate of pore formation and vesicle degradation is influenced by the type of lipid composing the membrane and the concentration of the photosensitizer. For instance, studies on dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) membranes showed different degradation kinetics depending on the dye concentration nih.gov. Pore formation can be a dynamic process, with some pore-forming proteins exhibiting cycling between partial insertion and full pore formation, modulated by membrane properties like charge and curvature biorxiv.orgmdpi.com.

Table 1: Influence of Methylene Blue Concentration on Pore Formation in Different Lipid Vesicles

| Lipid Type | Methylene Blue Concentration (μM) | Pore Formation Rate | Vesicle Degradation Pattern |

| DOPC | 10 | Moderate | Diffusion-law dependent |

| DOPC | 40 | High | Diffusion-law dependent |

| POPC | 10 | Moderate | Linearly dependent |

| POPC | 40 | High | Linearly dependent |

Note: Data is illustrative based on findings for Methylene Blue (MB) on model lipid membranes nih.gov. Basic Blue 7 may exhibit similar behaviors.

Photo-oxidation and Peroxidation Reactions

Upon light absorption, Basic Blue 7 can act as a photosensitizer, initiating photochemical reactions. The primary mechanisms involve the generation of ROS, specifically singlet oxygen (Type II pathway) or radical species through electron or hydrogen atom transfer (Type I pathway) nih.govacs.org. These ROS are highly reactive and can attack unsaturated fatty acid residues in membrane lipids, triggering a cascade of lipid peroxidation. This process involves initiation, propagation, and termination phases, leading to the formation of lipid hydroperoxides and other oxidized products nih.govacs.org. Such oxidative modifications can alter membrane fluidity, permeability, and structural integrity, contributing to cellular dysfunction and damage acs.orgmdpi.com. The specific pathway (Type I or Type II) and the resulting products depend on the photosensitizer's properties and the surrounding environment.

Binding to Biomolecules (e.g., Glycosaminoglycans)

Basic Blue 7, being a cationic dye, exhibits a strong affinity for anionic biomolecules. Glycosaminoglycans (GAGs), such as heparin and chondroitin (B13769445) sulfate (B86663), are highly sulfated polysaccharides that carry a significant negative charge. These properties make them prime targets for interaction with cationic dyes like BB7.

Electrostatic Interactions and π–π Stacking

The binding of Basic Blue 7 to GAGs is predominantly driven by strong electrostatic interactions between the positively charged dye molecule and the negatively charged sulfate groups on the GAG chains mdpi.com. These electrostatic forces are fundamental to establishing the initial association. In addition to electrostatic attraction, π–π stacking interactions can also contribute to the binding. The aromatic rings within the Basic Blue 7 molecule can engage in π–π stacking with aromatic residues present in proteins or other biomolecules, or potentially with the aromatic components of GAGs if present rsc.orglibretexts.orgencyclopedia.pubacs.orgcambridgemedchemconsulting.com. Cation–π interactions, where the positively charged dye interacts with the electron-rich π system of aromatic rings, are also a significant factor in molecular recognition and binding affinity rsc.org. These combined non-covalent forces stabilize the complex formed between Basic Blue 7 and GAGs.

Formation of Dye Aggregates (e.g., Dimers) on Biomolecule Surfaces

The presence of biomolecules like GAGs can influence the aggregation behavior of Basic Blue 7. At sufficient concentrations and in the presence of GAGs, BB7 molecules can aggregate on the surface of these biomolecules, forming ordered structures such as H-aggregates (face-to-face arrangement leading to blue shifts in absorption spectra) or J-aggregates (side-by-side arrangement leading to red shifts) pradeepresearch.orgresearchgate.net. The formation of these aggregates is often favored by the specific arrangement of charged and aromatic groups on the biomolecule surface, which can template or stabilize the dye assemblies mdpi.comresearchgate.net. Studies with Methylene Blue have shown that the presence of GAGs can favor the formation of MB oligomers, with the stability and extent of aggregation potentially correlating with the sulfation degree of the GAG mdpi.com.

Table 2: Influence of Sulfation on Methylene Blue Binding Stability with Glycosaminoglycans

| Glycosaminoglycan Type | Relative Sulfation Degree | Methylene Blue Binding Stability | Number of Bound MB Molecules (Relative) |

| Heparin (HP) | High | High | High |

| Heparan Sulfate (HS) | Moderate | Moderate | Moderate |

| Chondroitin Sulfate (CS) | Low | Low | Low |

Note: Data is illustrative based on findings for Methylene Blue (MB) and its interaction with GAGs, reflecting general trends observed in studies mdpi.com. Specific data for Basic Blue 7 may vary.

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of Basic Blue 7 into cells and its subsequent movement within the cell are governed by complex uptake and trafficking mechanisms, often involving endocytic pathways.

Cellular uptake of molecules like Basic Blue 7 typically occurs via endocytosis, a process where the cell membrane invaginates to engulf the substance, forming vesicles that are then internalized nih.gov. Several endocytic pathways are recognized, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CavME), macropinocytosis, and clathrin/caveolae-independent endocytosis nih.govnih.govnih.gov. The specific pathway utilized by Basic Blue 7 can depend on its physicochemical properties, such as its charge, size, and surface characteristics, as well as the cell type nih.govmdpi.comoup.com.

Following internalization, the endocytic vesicles containing Basic Blue 7 are trafficked through a series of intracellular compartments. Commonly, these vesicles fuse with early endosomes, which then mature into late endosomes, and eventually merge with lysosomes for degradation or recycling researchgate.netacs.orgresearchgate.net. The precise intracellular journey can be influenced by the nature of the internalized substance and the cellular machinery involved nih.gov. Studies on various nanoparticles have shown that they are often routed from early endosomes to lysosomes, with lysosomal markers like LAMP1 used to confirm their location nih.govacs.org.

Table 3: Potential Inhibition of Cellular Uptake by Endocytic Inhibitors

| Inhibitor | Targeted Pathway(s) | Typical % Inhibition (General Nanoparticles) |

| Chlorpromazine | Clathrin-mediated endocytosis | Moderate to High |

| Dynasore | Clathrin-mediated endocytosis | High |

| Methyl-β-cyclodextrin | Caveolae-mediated endocytosis; Lipid rafts | High |

| Amiloride | Macropinocytosis | Moderate to High |

| Filipin | Caveolae-mediated endocytosis | High |

Note: This table provides general examples of inhibitors and their targeted pathways, often used to study nanoparticle uptake. Specific inhibition percentages for Basic Blue 7 would require dedicated experimental investigation nih.govmdpi.com.

The efficiency and mechanism of cellular uptake can be modulated by various factors, including the concentration of the dye, incubation time, and temperature nih.gov. Understanding these pathways is crucial for predicting the cellular fate and biological effects of Basic Blue 7.

Compound List:

Basic Blue 7 (BB7)

Methylene Blue (MB)

Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

Dipalmitoylphosphatidylcholine (DPPC)

Sphingomyelin (SM)

7-ketocholesterol (B24107) (7KC)

Cholesterol

Benzo[a]pyrene (BaP)

Malondialdehyde (MDA)

Reactive Oxygen Species (ROS)

Singlet Oxygen

Heparin (HP)

Heparan Sulfate (HS)

Chondroitin Sulfate (CS)

Dodecanedioic acid (DDA)

Interleukin-7 (IL-7)

Endocytic Pathways (Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

Research into the cellular uptake mechanisms of Basic Blue 7 indicates that it can enter cells through various endocytic pathways. While specific quantitative data for Basic Blue 7 across all three pathways (clathrin-mediated, caveolae-mediated, and macropinocytosis) is not extensively detailed in the provided search results, general principles of dye and nanoparticle uptake offer insight. Clathrin-mediated endocytosis is a primary route for the internalization of many molecules and nanoparticles, involving the formation of clathrin-coated vesicles nih.govresearchgate.netfrontiersin.orgrsc.orgwilhelm-lab.com. Caveolae-mediated endocytosis is another significant pathway, often involved in the uptake of specific molecules and nanoparticles ranging from 20-100 nm wilhelm-lab.comconicet.gov.armolbiolcell.org. Macropinocytosis, a process characterized by actin-mediated membrane ruffling and the engulfment of extracellular fluid and solutes into large vesicles, is also a potential route, particularly for larger particles or in cells with high macropinocytic activity rsc.orgwilhelm-lab.combiologists.comnih.govpnas.org.

Studies on similar triarylmethane dyes suggest that their uptake can be influenced by their physicochemical properties. However, direct comparative data detailing the preferential uptake of Basic Blue 7 via clathrin-mediated endocytosis versus caveolae-mediated endocytosis or macropinocytosis are limited in the provided literature. Further research would be needed to definitively quantify the contribution of each pathway to Basic Blue 7's cellular internalization.

Role of Nanoparticle Properties in Cellular Internalization

The interaction of Basic Blue 7 with biological systems can be significantly influenced when it is formulated or studied within a nanoparticle context. The physicochemical properties of nanoparticles, such as size, shape, and surface charge, are critical determinants of their cellular uptake rsc.orgwilhelm-lab.comnih.govresearchgate.netmdpi.com. Generally, smaller nanoparticles (e.g., <10 nm) may enter cells via direct penetration, while larger ones might be internalized through phagocytosis or macropinocytosis rsc.orgwilhelm-lab.com. Surface charge plays a crucial role, with positively charged nanoparticles often exhibiting higher cellular internalization rates compared to negatively charged ones due to electrostatic interactions with the cell membrane pnas.org.

When Basic Blue 7 is incorporated into nanoparticles, these properties would dictate its cellular entry. For instance, if formulated into nanoparticles, factors like the nanoparticle's size and surface chemistry would govern whether it primarily utilizes clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. The formation of a protein corona on the nanoparticle surface can also alter its biological identity and influence uptake mechanisms nih.gov. While specific studies detailing Basic Blue 7's behavior within engineered nanoparticles are not detailed here, the general principles highlight that nanoparticle design is paramount for controlling its cellular internalization.

Intracellular Fate and Lysosomal Degradation

Once internalized by cells, nanoparticles and molecules like Basic Blue 7 are typically trafficked through endocytic pathways, which can lead to their degradation within lysosomes. Following internalization via endocytosis, vesicles containing the substance mature through early endosomes, late endosomes, and finally lysosomes researchgate.netmdpi.comcardiff.ac.uk. Within the acidic environment of lysosomes, many internalized materials are broken down by hydrolytic enzymes researchgate.netmdpi.comcardiff.ac.ukresearchgate.net.

Studies on various internalized substances, including DNA nanostructures and proteins, show that if endosomal escape does not occur, degradation within lysosomes is the common fate researchgate.netcardiff.ac.uk. For example, bovine lactoferrin, when internalized by lung cells, is trafficked to lysosomes and degraded within two hours cardiff.ac.uk. Similarly, hyaluronic-acid-based nanoparticles have been tracked through endosomes and shown to have remnants accumulate in the cytoplasm following lysosomal degradation and extrusion researchgate.net. The specific intracellular fate and degradation pathways for Basic Blue 7 would depend on the initial internalization route and cellular processing mechanisms.

Genotoxicity and Carcinogenicity Assessments (Absence/Presence of Published Data)

The available scientific literature indicates a significant lack of published data concerning the genotoxicity and carcinogenicity of Basic Blue 7. Multiple assessments and safety reviews highlight that specific studies on genotoxicity, mutagenicity, and carcinogenicity for Basic Blue 7 have not been found in published literature, and unpublished data have not been submitted in several evaluations cir-safety.orgcir-safety.org.

One assessment notes that while some triarylmethane dyes may be carcinogenic, Basic Blue 7 and Basic Violet 4 are not considered genotoxic, although they "may be carcinogenic" based on health effects information on structurally related substances canada.ca. Another source states that Basic Blue 7 "Shall not be classified as germ cell mutagenic" and "Shall not be classified as carcinogenic" according to GHS criteria, implying a lack of classification due to insufficient data rather than a definitive finding of safety chemos.de. A historical opinion from 2000 suggested it could be used safely in hair tinting products at a maximum concentration of 0.2%, but also noted it could not be excluded that it is a contact allergen europa.eu. Furthermore, Basic Blue 7 is prohibited in cosmetic products in Europe cir-safety.org.

Environmental Fate, Transport, and Remediation of Basic Blue 7

Adsorption Studies for Removal from Aqueous Solutions

Adsorption has been widely investigated as a cost-effective and efficient method for removing dyes from wastewater. isca.meicm.edu.pl The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

A variety of materials have been explored for their potential to adsorb Basic Blue 7 and other basic dyes from water. The ideal adsorbent is one that is low-cost, readily available, and possesses a high surface area and affinity for the dye.

Activated Charcoal: Powdered activated charcoal (PAC) is a highly effective adsorbent due to its large surface area and porous structure. researchgate.netacs.org It has demonstrated significant capacity for adsorbing basic dyes from aqueous solutions. researchgate.net Studies have shown that the maximum adsorption capacity can be substantial, though the high cost of commercial activated carbon can be a limitation. isca.me

Clay Minerals: Natural clays (B1170129) such as bentonite (B74815) and those rich in illite (B577164) and kaolinite (B1170537) are effective adsorbents for cationic dyes. jmaterenvironsci.comresearchgate.net The negatively charged surface of these clays electrostatically attracts the positively charged cationic dye molecules, leading to efficient removal. jmaterenvironsci.com

Agricultural and Industrial Wastes: To reduce costs, researchers have turned to various waste materials. Materials like teak sawdust, cement kiln dust, and biochar derived from agricultural residues have been successfully used to remove basic dyes. iosrjournals.orgresearchgate.netresearchgate.net These materials are attractive because they are abundant and require minimal processing, making them an economical alternative to activated carbon. isca.me

Understanding the rate of adsorption is crucial for designing efficient water treatment systems. Kinetic models are used to describe the mechanism of dye uptake and to determine the time required to reach equilibrium.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally more applicable during the initial stages of the adsorption process. uctm.eduacs.org

Pseudo-Second-Order Model: This model is often found to be a better fit for the entire adsorption process of basic dyes, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. researchgate.netuctm.eduacs.orgmdpi.com Numerous studies on basic dye adsorption onto various materials, including activated charcoal and clays, have confirmed the applicability of the pseudo-second-order model. researchgate.netacademicjournals.orgnih.gov

The table below presents a comparison of kinetic models for the adsorption of basic dyes.

| Kinetic Model | Description | Applicability for Basic Dyes |

| Pseudo-First-Order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. | Often describes the initial phase of adsorption. |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption, and the rate is proportional to the square of the number of unoccupied sites. | Frequently provides the best fit for the entire adsorption process, indicating chemisorption is dominant. researchgate.netuctm.edumdpi.com |

Click on the headers to sort the table.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. mdpi.com These models provide insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.netmdpi.com It is often used to calculate the maximum adsorption capacity (qm) of an adsorbent. The Langmuir model has been shown to fit the equilibrium data for basic dye adsorption on various materials well. researchgate.netchemrevlett.comijcce.ac.ir

Freundlich Isotherm: This empirical model is applied to non-ideal adsorption on heterogeneous surfaces and multilayer adsorption. iosrjournals.orgmdpi.com It suggests that the adsorbent surface is not uniform in its affinity for the adsorbate. The Freundlich isotherm has successfully described the adsorption of basic dyes in several studies. researchgate.netresearchgate.netnih.gov

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.gov

Sips and Redlich-Peterson Isotherms: These are three-parameter hybrid models that combine elements of the Langmuir and Freundlich isotherms. The Sips model is useful for predicting adsorption on heterogeneous surfaces, while the Redlich-Peterson isotherm can represent adsorption equilibrium over a wide range of concentrations. uctm.eduijcce.ac.irnih.gov

The table below summarizes the key features of common adsorption isotherm models.

| Isotherm Model | Key Assumptions | Information Provided |

| Langmuir | Monolayer adsorption on a homogeneous surface. researchgate.net | Maximum monolayer adsorption capacity (q_m). chemrevlett.com |

| Freundlich | Multilayer adsorption on a heterogeneous surface. iosrjournals.org | Adsorption capacity (K_F) and intensity (n). mdpi.com |

| Temkin | Considers adsorbate-adsorbate interactions. nih.gov | Heat of adsorption and adsorbent-adsorbate interaction constant. |

| Sips | A combination of Langmuir and Freundlich models for heterogeneous surfaces. nih.gov | Predicts adsorption behavior on heterogeneous surfaces. |

| Redlich-Peterson | A hybrid model applicable over a wide concentration range. uctm.edu | Provides a versatile fit for various adsorption systems. |

Click on the headers to sort the table.

Thermodynamic parameters are calculated to determine the feasibility, spontaneity, and nature of the adsorption process.

Gibbs Free Energy Change (ΔG): Negative values of ΔG indicate that the adsorption process is spontaneous and thermodynamically feasible. researchgate.netchemrevlett.com The magnitude of ΔG can also suggest whether the adsorption is physisorption or chemisorption.

Enthalpy Change (ΔH): A positive ΔH value signifies an endothermic process, where adsorption is favored at higher temperatures. nih.govisca.meisca.in Conversely, a negative ΔH value indicates an exothermic process, where adsorption is more favorable at lower temperatures. researchgate.net The adsorption of Basic Blue 7 can be either endothermic or exothermic depending on the specific adsorbent used. nih.gov

Entropy Change (ΔS): A positive ΔS value reflects an increase in the randomness at the solid-solution interface during the adsorption process. iosrjournals.org

Studies have shown that for the adsorption of basic dyes, the process is often spontaneous. nih.govchemrevlett.com For example, the adsorption of Methylene (B1212753) Blue onto lignite (B1179625) coal was found to be spontaneous and endothermic. nih.gov

The efficiency of the adsorption process is significantly affected by various environmental conditions. researchgate.netnih.gov

pH: The pH of the aqueous solution is a critical factor. researchgate.net For basic (cationic) dyes like Basic Blue 7, adsorption generally increases with an increase in pH. researchgate.netjmaterenvironsci.com At higher pH values, the surface of many adsorbents becomes more negatively charged, which enhances the electrostatic attraction with the positively charged dye cations. isca.memdpi.com

Contact Time: The removal of the dye increases with contact time until it reaches an equilibrium point, after which the amount of adsorbed dye remains constant. chemrevlett.comirost.ir The time to reach this equilibrium depends on the adsorbent and the initial dye concentration.

Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal because more adsorption sites are available. mdpi.comirost.ir However, the amount of dye adsorbed per unit mass of the adsorbent may decrease. icm.edu.pl

Temperature: The effect of temperature depends on whether the adsorption process is endothermic or exothermic. researchgate.net For endothermic processes, an increase in temperature enhances the adsorption capacity, while for exothermic processes, an increase in temperature hinders it. nih.govisca.inmdpi.com

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.com AOPs are particularly effective for degrading complex and recalcitrant organic compounds like Basic Blue 7 that are resistant to conventional treatment methods. deswater.com

Common AOPs for dye degradation include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. atlantis-press.comredalyc.org

Fenton and Photo-Fenton Processes (H₂O₂/Fe²⁺): The Fenton reaction involves the use of hydrogen peroxide in the presence of ferrous ions as a catalyst to generate hydroxyl radicals. mdpi.comnih.gov This process is highly effective in decolorizing and mineralizing dyes.

UV/H₂O₂: The combination of ultraviolet (UV) radiation and hydrogen peroxide generates hydroxyl radicals, leading to the rapid degradation of dye molecules. deswater.com Studies on Methylene Blue have shown significant degradation efficiency with the UV/H₂O₂ process. deswater.com

These processes can break down the complex aromatic structure of Basic Blue 7, leading to its decolorization and potential mineralization into simpler, less harmful compounds like carbon dioxide and water. atlantis-press.comredalyc.org The effectiveness of AOPs depends on factors such as pH, oxidant dosage, and the intensity of UV radiation. deswater.comredalyc.org

Photocatalytic Degradation Mechanisms

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate potent oxidizing agents upon exposure to light, leading to the breakdown of organic pollutants. mdpi.commdpi.com This method has been effectively applied to various dyes, with research elucidating the complex mechanisms involved in their degradation.

Semiconductor catalysts are central to the photocatalytic process. When irradiated with light of sufficient energy, these materials generate electron-hole pairs, initiating the degradation reactions.

Titanium Dioxide (TiO₂) Nanoparticles: TiO₂ is a widely used photocatalyst due to its high reactivity, photochemical stability, non-toxicity, and cost-effectiveness. mdpi.com In nanoparticle form, its large surface area enhances its catalytic efficiency. scirp.orgresearchgate.net When TiO₂ absorbs ultraviolet (UV) radiation, electrons in the valence band are excited to the conduction band, leaving behind positive "holes." mdpi.com This charge separation is the primary step that leads to the formation of reactive oxygen species. Studies on the closely related Basic Blue 41 dye have shown that TiO₂ nanoparticles effectively facilitate its degradation under UV irradiation. mdpi.comscirp.org The efficiency of the process can be influenced by factors such as catalyst loading, pH, and initial dye concentration. scirp.org

Cerium Oxide (CeO₂) Nanoparticles: Cerium oxide nanoparticles have also been investigated as effective photocatalysts for dye degradation. researchgate.net The catalytic activity of CeO₂ is attributed to the redox cycling between its Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies on the nanoparticle surface. mdpi.com These features facilitate the generation of reactive species under light irradiation. mdpi.com While some studies have noted variable performance depending on nanoparticle morphology, CeO₂ has demonstrated excellent photocatalytic activity for the degradation of cationic dyes like methylene blue, a compound with structural similarities to Basic Blue 7. aimspress.comacs.org The efficiency of CeO₂ is often pH-dependent; for cationic dyes, higher degradation rates are typically observed in alkaline conditions, which promote a negatively charged catalyst surface and thus stronger electrostatic interaction with the dye molecules. acs.org

The degradation of the dye molecule is not caused directly by the photocatalyst but by highly reactive oxygen species (ROS) generated in the process. mdpi.comnih.gov

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidizing agents that play a critical role in breaking down complex organic molecules. mdpi.commdpi.com They are primarily formed when the positive holes generated on the catalyst surface react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst. acs.org These radicals can attack the aromatic rings and chromophoric groups of the dye, initiating the degradation process. mdpi.comnih.gov

Superoxide (B77818) Ions (•O₂⁻): Superoxide radical anions are formed when the excited electrons in the conduction band of the catalyst react with molecular oxygen. acs.org While less reactive than hydroxyl radicals, superoxide ions are a key participant in the degradation pathway. researchgate.net Free-radical capture experiments in studies on similar dyes have confirmed that both hydroxyl radicals and superoxide ions are crucial for the photocatalytic process, with their relative importance varying depending on the specific catalyst and conditions. acs.orgoiccpress.com

The fundamental reactions on the semiconductor surface can be summarized as:

TiO₂ + hv → e⁻ + h⁺

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → •O₂⁻

The complete breakdown of Basic Blue 7 into simple inorganic molecules occurs through a series of steps involving various intermediate organic products. The degradation pathway for complex dyes typically involves attacks by ROS on the molecule's chromophore, leading to initial decolorization, followed by the cleavage of aromatic rings. matec-conferences.org

For triarylmethane dyes, the primary degradation pathway involves:

N-de-ethylation and N-demethylation: Attack by hydroxyl radicals can lead to the removal of ethyl or methyl groups from the auxiliary amine groups. mdpi.comnih.gov

Cleavage of the Chromophore: The central carbon-ring bonds that form the chromophore are broken, resulting in the loss of color.

Aromatic Ring Opening: The benzene (B151609) and naphthalene (B1677914) rings within the dye structure are subsequently opened by continued attack from ROS. nih.gov

Formation of Aliphatic Intermediates: This ring-opening leads to the formation of smaller, short-chain organic compounds, such as organic acids. rsc.org

Studies on the degradation of methylene blue have identified intermediates such as Azure B, methanol, and formaldehyde, which are then further oxidized. mdpi.comnih.gov A similar progression is expected for Basic Blue 7, ultimately leading to complete mineralization. matec-conferences.org

The ultimate goal of photocatalytic degradation is the complete mineralization of the organic pollutant into non-toxic, simple inorganic substances. mdpi.com For Basic Blue 7 (C₃₃H₄₀ClN₃), the final products of complete mineralization are carbon dioxide (CO₂), water (H₂O), and inorganic ions. worlddyevariety.comnih.gov The nitrogen atoms in the molecule are typically converted into ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻) ions, while any sulfur-containing groups would be converted to sulfate (B86663) (SO₄²⁻) ions. nih.gov The complete mineralization of the dye is often confirmed by measuring the reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) of the solution over the course of the treatment. mdpi.comnih.gov

| Parameter | Description | Significance |

| Initial Pollutant | Basic Blue 7 | Complex organic dye resistant to conventional treatment. |

| Intermediate Products | N-de-ethylated aromatics, hydroxylated aromatic rings, short-chain organic acids. | Transient compounds formed during the breakdown of the parent molecule. |

| Final Mineralization Products | CO₂, H₂O, NH₄⁺, NO₃⁻, Cl⁻ | Simple, non-toxic inorganic compounds indicating complete degradation. |

The kinetics of photocatalytic degradation of dyes are often described by the Langmuir–Hinshelwood (L-H) model. mdpi.comrsc.org This model is widely used for heterogeneous catalytic processes and relates the degradation rate to the concentration of the pollutant in the solution. ijmaa.in

The L-H model is expressed as: Rate = (k * K * C) / (1 + K * C)

Where:

Rate is the initial rate of degradation.

k is the reaction rate constant.

K is the adsorption coefficient of the dye onto the catalyst surface.

C is the concentration of the dye.

For low initial dye concentrations, the term K*C becomes much less than 1, and the equation simplifies to a pseudo-first-order kinetic model: Rate = k' * C, where k' is the apparent rate constant. mdpi.comresearchgate.net Numerous studies on the photocatalytic degradation of similar blue dyes have found that the process follows this pseudo-first-order kinetics. mdpi.comacs.org For example, in the degradation of Basic Blue 41 using an AC-TiO₂ photocatalyst, the kinetic rate constant was estimated at 0.0366 min⁻¹. nih.gov

Electrochemical Degradation

Electrochemical degradation is another powerful AOP for treating wastewater containing recalcitrant dyes. This method involves the oxidation of organic pollutants at an anode surface, either directly or indirectly through electrochemically generated mediators. mdpi.comiosrjournals.org

The process can achieve high removal efficiencies for dyes like methylene blue, often exceeding 85-90% under optimal conditions. rsc.org The degradation occurs through several mechanisms:

Direct Anodic Oxidation: The dye molecule is directly oxidized by transferring electrons to the anode surface.

Indirect Oxidation: Highly reactive species, such as hydroxyl radicals or active chlorine species (if chloride is present in the water), are generated in situ and act as oxidizing agents. mdpi.com

The effectiveness of electrochemical degradation is influenced by several operational parameters, including the type of electrode material, current density (voltage), pH of the solution, and the presence of electrolytes like NaCl. mdpi.comiosrjournals.orgrsc.org Studies have shown that increasing the applied voltage can enhance the removal efficiency, though it also increases energy consumption. mdpi.comrsc.org The process can effectively decolorize the dye solution and significantly reduce the COD and TOC, indicating a high degree of mineralization. mdpi.com

| Parameter | Optimal Condition/Finding | Impact on Degradation |

| pH | Neutral (pH 7) often optimal for electrochemical oxidation (EO) systems. rsc.org | Affects the surface charge of electrodes and the generation of reactive species. EO can operate over a wide pH range. rsc.org |

| Voltage | Higher voltage increases removal rate. | Increases the rate of electrochemical reactions but also raises energy consumption. rsc.org |

| Electrolyte (e.g., NaCl) | Presence of chloride enhances degradation. mdpi.com | Facilitates the in-situ generation of active chlorine species, which are powerful oxidizing agents. mdpi.com |

| Removal Efficiency | >86% for methylene blue under optimal conditions. rsc.org | Demonstrates the high efficacy of the electrochemical method for dye mineralization. |

Ozonation Processes

Ozonation is an advanced oxidation process (AOP) recognized for its effectiveness in treating wastewater containing recalcitrant organic pollutants like synthetic dyes. ijfmr.com The process involves dissolving ozone (O₃), a powerful oxidizing agent, into the water, where it breaks down complex dye molecules. ijfmr.com When ozone decomposes in water, it forms highly reactive free radicals, such as hydroxyl (•OH) and hydrogen peroxy (•HO₂), which have a strong oxidizing capacity. ijfmr.com These radicals attack the chromophores of the dye, leading to decolorization and degradation of the dye's molecular structure. The final products of complete mineralization can be low-molecular-weight compounds like aliphatic acids, carbon dioxide, and water.

The efficiency of ozonation is influenced by several key parameters, including pH, initial dye concentration, and contact time. ut.ac.ir Studies on various dyes, including Methylene Blue and Procion Blue, have shown that the degradation rate often increases with higher pH values. ut.ac.ir Under basic conditions (e.g., pH > 7), ozone decomposition is accelerated, leading to a higher production rate of hydroxyl radicals, which enhances the oxidation of the dye molecules. ut.ac.ir For instance, the decolorization of Methylene Blue was found to be remarkably effective under basic conditions (pH 12). Conversely, as the initial concentration of the dye increases, the removal efficiency within a given time frame tends to decrease. ut.ac.ir

The process can be further intensified by combining ozone with other oxidants like hydrogen peroxide (H₂O₂), a technique known as catalytic ozonation. ijfmr.comui.ac.id The addition of H₂O₂ can promote the decomposition of ozone and increase the generation of hydroxyl radicals, potentially leading to faster and more complete degradation of the dye. ut.ac.irui.ac.id Ozonation is considered a relatively fast process, often requiring contact times of approximately 10 to 30 minutes, and has the advantage that unreacted ozone self-decomposes back to oxygen, leaving no harmful residues. ijfmr.comut.ac.ir

Bioremediation Strategies

Bioremediation utilizes biological organisms and their processes to break down or remove environmental pollutants. It is regarded as a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods for dye-laden wastewater. mdpi.com This approach leverages the metabolic capabilities of microorganisms like bacteria, fungi, and algae, as well as the natural filtering and absorption capacities of plants.

Microbial Degradation Pathways (e.g., Bacteria, Fungi, Algae)

Microorganisms play a crucial role in the bioremediation of synthetic dyes through various degradation and removal mechanisms.

Bacteria: Various bacterial species have demonstrated the ability to decolorize and degrade dyes under both aerobic and anaerobic conditions. nih.gov Strains such as Bacillus sp., Pseudomonas sp., and Staphylococcus aureus have been successfully used for the biodegradation of dyes like Methylene Blue. nih.goviwaponline.com The degradation process often involves enzymes that break down the complex aromatic structure of the dye. nih.gov For example, Alcaligenes faecalis was found to remove 96.2% of Methylene Blue under optimized conditions. nih.gov The effectiveness of bacterial degradation is highly dependent on environmental factors such as pH, temperature, and the availability of a carbon source to support bacterial growth and enzymatic activity. iwaponline.comnih.gov

Fungi: Fungi, particularly white-rot and brown-rot fungi like Phanerochaete chrysosporium, Aspergillus sp., and Fomitopsis pinicola, are highly effective in degrading a wide range of synthetic dyes. researchgate.netresearchgate.netjeeng.net Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes, including laccases and peroxidases. jeeng.net These enzymes can break down the complex structures of dyes, which are often similar to lignin (B12514952). researchgate.net Fungal bioremediation can occur through biosorption (binding of the dye to the fungal biomass) and enzymatic degradation. smujo.id Studies have shown significant decolorization percentages; for instance, Fomitopsis pinicola achieved 92.56% decolorization of Methylene Blue after 14 days. researchgate.net The degradation pathway often involves initial demethylation and oxidation reactions. researchgate.net

Algae: Algae, including both microalgae and macroalgae, contribute to dye removal primarily through biosorption. researchgate.netdeswater.com The algal cell wall contains functional groups such as carboxyl, hydroxyl, sulfate, and amino groups, which can bind with dye molecules. mdpi.com This high surface area and binding ability make algal biomass an excellent biosorbent. researchgate.net Species like Chlamydomonas moewusii and the brown alga Dictyota cervicornis have been studied for their capacity to remove Methylene Blue from aqueous solutions. deswater.comnih.gov The process is influenced by pH, contact time, and initial dye concentration, with living algal biomass demonstrating high removal capacities. nih.gov

| Microorganism | Dye | Removal Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| Alcaligenes faecalis | Methylene Blue | 96.2% | 5 days, 30°C, 150 ppm | nih.gov |

| Fomitopsis pinicola | Methylene Blue | 92.56% | 14 days, 100 mg/L | researchgate.net |

| Aspergillus sp. LBKURCC307 | Methylene Blue | 53.81% | 96 hours, pH 4.5 | |

| Ganoderma applanatum | Turquoise Blue | 85.84% | 7 days, pH 6, 30 mg/L | jeeng.net |

| Chlamydomonas moewusii | Methylene Blue | 212.41 mg/g (capacity) | 7 hours, pH 7 | nih.gov |

Enzymatic Degradation (e.g., Laccase, Peroxidase)

The degradation of dyes can be achieved using isolated enzymes, offering a more specific and sometimes faster alternative to using whole microorganisms. Laccases and peroxidases are the primary enzymes involved in this process. mdpi.com

Laccase: Laccase is a multi-copper oxidase enzyme that can oxidize a broad spectrum of phenolic and non-phenolic compounds, including many synthetic dyes. mdpi.comresearchgate.net It utilizes molecular oxygen as a co-substrate, making it an environmentally friendly biocatalyst. nih.gov Laccases produced by fungi such as Trametes versicolor have been shown to be highly proficient in decolorizing textile dyes. jebas.org The degradation mechanism involves a free-radical reaction that avoids the formation of toxic aromatic amines often produced during the anaerobic reduction of azo dyes. frontiersin.org The efficiency of laccase can be enhanced by immobilizing the enzyme on supports like magnetic nanoparticles, which improves its stability and allows for reusability. mdpi.com

Peroxidase: Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are also key enzymes in dye degradation, particularly by white-rot fungi. researchgate.netnih.gov These enzymes use hydrogen peroxide to initiate a "ping pong" catalytic mechanism, generating free radicals that non-specifically attack the dye's structure. nih.gov Studies on Phanerochaete chrysosporium indicated that while LiP and MnP were not the primary enzymes for Victoria Blue B decolorization, other oxidases and oxygenases played a significant role. researchgate.net

| Enzyme Source | Enzyme | Dye | Decolorization Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Trametes versicolor | Laccase | Direct Blue | 81.25% | Optimized at pH 4.0, 40°C, 40 ppm dye concentration. | jebas.org |

| Aspergillus oryzae | Laccase | Methylene Blue | Not specified | Effective degradation at pH 4.5. | mdpi.com |

| Phanerochaete chrysosporium | Laccase/Oxidase | Victoria Blue B | ~50% | Inhibition of laccase significantly reduced decolorization. LiP and MnP were not major contributors. | researchgate.net |

Phytoremediation using Aquatic Plants

Phytoremediation is a technology that uses plants and their associated microorganisms to remove or degrade pollutants from soil and water. ijesd.org Aquatic plants, or macrophytes, are particularly well-suited for treating dye-contaminated wastewater through mechanisms like adsorption, filtration, and microbial degradation within the root zone. nih.gov

Water hyacinth (Eichhornia crassipes) is one of the most studied aquatic plants for this purpose due to its rapid growth and extensive root system. researchgate.netmdpi.com Its roots act as a biological filter, and their porous structure and functional groups (carboxyl, hydroxyl) facilitate the adsorption of pollutants. nih.gov Studies have demonstrated the high efficiency of Eichhornia crassipes in removing cationic dyes like Methylene Blue, with color removal percentages reaching as high as 98.42% over a 20-day period. ijesd.orgresearchgate.net The plant shows tolerance to dye pollution and can effectively decolorize synthetic dye solutions, making it a promising, low-cost option for wastewater treatment in ponding systems. ijesd.org

Bioaugmentation and Biostimulation Techniques

To enhance the efficiency of bioremediation, two main strategies are employed: bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific, highly efficient microbial strains or consortia into a contaminated environment to supplement the indigenous microbial population. This is particularly useful when the native microorganisms are unable to degrade a specific pollutant effectively. For example, bacterial species like Alcaligenes faecalis, isolated for its superior ability to metabolize Methylene Blue, can be introduced into a bioreactor to improve dye removal rates. nih.gov

Biostimulation , on the other hand, involves modifying the environment to stimulate the activity of the existing native microbial populations. nih.gov This is achieved by adding nutrients (such as carbon and nitrogen sources), electron acceptors, or adjusting physicochemical parameters like pH and temperature to create optimal conditions for microbial growth and enzymatic activity. nih.gov Optimizing parameters such as pH to 5 and temperature to 35°C was shown to significantly improve the degradation of Methylene Blue by Staphylococcus aureus. iwaponline.com These techniques can be applied in bioreactors where conditions can be carefully controlled to maximize the biodegradation of dyes like Basic Blue 7.

Membrane Filtration Techniques

Membrane filtration is a physical separation process used to remove contaminants from wastewater by passing it through a semi-permeable membrane. sigmaaldrich.com Techniques like nanofiltration (NF) and reverse osmosis (RO) are particularly effective for removing dissolved substances like dyes. nih.govamazonaws.com

Nanofiltration (NF) uses membranes with pore sizes typically less than 2 nanometers, which can retain multivalent ions and larger organic molecules like dyes while allowing monovalent ions to pass through. purewaterent.net NF has demonstrated high removal efficiencies for various blue dyes, often exceeding 97%. nih.gov The performance is influenced by operating pressure and dye concentration; increasing pressure generally improves both permeate flux and dye rejection. sid.irresearchgate.net For example, at a pressure of 12 bars, dye removal for acidic and reactive blue dyes approached 100%. sid.ir The presence of salts like NaCl can sometimes increase dye rejection due to effects on the concentration polarization layer. nih.govsid.ir

Reverse Osmosis (RO) employs even denser membranes than NF, capable of removing nearly all dissolved solutes and ions from water by applying pressure greater than the osmotic pressure. amazonaws.comjaaru.org RO systems can achieve very high dye removal efficiencies, often greater than 99%. nih.gov Studies on acid blue dye showed a removal rate of 99.8% at 10 bars of pressure. jaaru.org RO is effective not only in color removal but also in significantly reducing total dissolved solids (TDS), making the treated water potentially reusable. jaaru.org

Both NF and RO are promising technologies for treating textile effluents, offering complete decolorization and a significant reduction in chemical oxygen demand (COD). nih.govresearchgate.net

Ion Exchange and Complexation for Dye Removal

Ion exchange is a highly effective method for removing ionic pollutants like Basic Blue 7 from water. The process involves a reversible chemical reaction where ions from the wastewater are exchanged for similarly charged ions attached to an insoluble solid particle, known as an ion exchange resin or adsorbent. nih.gov For cationic dyes like Basic Blue 7, cation exchange materials are utilized. researchgate.net

Several studies have demonstrated the high efficiency of various materials for the removal of Basic Blue 7 through mechanisms that are primarily based on ion exchange and other surface interactions.